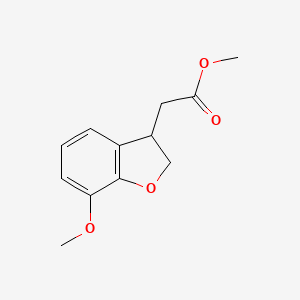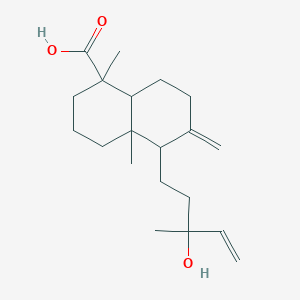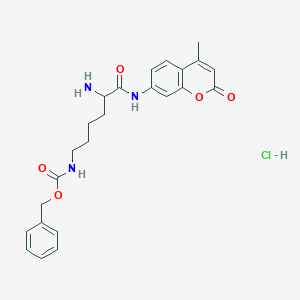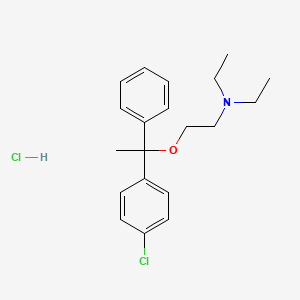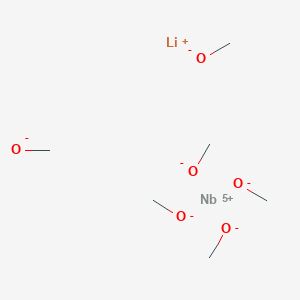
lithium;methanolate;niobium(5+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium methanolate niobium(5+) is a compound that combines lithium, methanolate, and niobium in its highest oxidation state, niobium(5+)
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lithium methanolate niobium(5+) typically involves the reaction of lithium methanolate with niobium pentachloride. The reaction is carried out in an inert atmosphere to prevent the oxidation of the reactants. The general reaction can be represented as follows:
LiOCH3+NbCl5→LiNb(OCH3)5+5LiCl
The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of lithium methanolate niobium(5+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and solvent extraction are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Lithium methanolate niobium(5+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states.
Substitution: Methanolate groups can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or other alkoxides are employed under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: Various niobium alkoxides or halides.
科学研究应用
Chemistry
In chemistry, lithium methanolate niobium(5+) is used as a precursor for the synthesis of niobium-based catalysts. These catalysts are employed in various organic transformations, including oxidation and polymerization reactions.
Biology
In biological research, niobium compounds are explored for their potential as imaging agents and in drug delivery systems. The unique properties of niobium allow for the development of novel biomedical applications.
Medicine
Niobium-based materials are investigated for their biocompatibility and potential use in medical implants and devices. The compound’s stability and resistance to corrosion make it suitable for long-term applications in the human body.
Industry
In the industrial sector, lithium methanolate niobium(5+) is utilized in the production of advanced materials, including high-performance ceramics and coatings. Its role in enhancing the properties of these materials is of significant interest.
作用机制
The mechanism of action of lithium methanolate niobium(5+) involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, niobium compounds can interact with cellular components, influencing processes such as cell signaling and metabolism.
相似化合物的比较
Similar Compounds
Lithium niobate (LiNbO3): Used in electro-optic applications and as a piezoelectric material.
Niobium pentachloride (NbCl5): A precursor for various niobium compounds and catalysts.
Niobium oxides (Nb2O5): Employed in energy storage and catalysis.
Uniqueness
Lithium methanolate niobium(5+) is unique due to its combination of lithium, methanolate, and niobium in a single compound. This unique structure imparts specific properties that are advantageous in various applications, such as enhanced catalytic activity and stability.
属性
分子式 |
C6H18LiNbO6 |
|---|---|
分子量 |
286.1 g/mol |
IUPAC 名称 |
lithium;methanolate;niobium(5+) |
InChI |
InChI=1S/6CH3O.Li.Nb/c6*1-2;;/h6*1H3;;/q6*-1;+1;+5 |
InChI 键 |
FIAVMHQTFKKNDK-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[O-].C[O-].C[O-].C[O-].C[O-].C[O-].[Nb+5] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




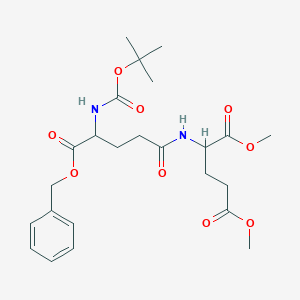

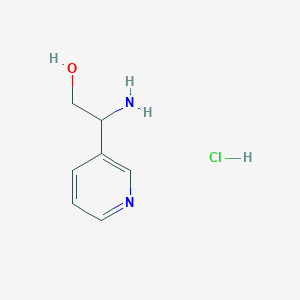
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)


![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
